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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of losartan azide and other prominent genotoxic

impurities found in losartan, a widely prescribed angiotensin II receptor blocker. The focus is on

their formation, genotoxic potential, regulatory classification, and the analytical methodologies

used for their detection and control. This information is critical for ensuring the safety and

quality of losartan-containing pharmaceutical products.

Introduction to Genotoxic Impurities in Losartan
Losartan is an effective antihypertensive medication. However, like many synthetically derived

active pharmaceutical ingredients (APIs), its manufacturing process can lead to the formation

of impurities.[1] Some of these impurities, even at trace levels, can be genotoxic, meaning they

have the potential to damage DNA and may increase the risk of cancer.[2] Two major classes

of genotoxic impurities that have been identified in losartan and other sartan medications are

azido impurities and nitrosamine impurities.[3][4]

Initially, significant concern was raised about losartan azide after it tested positive in a

bacterial mutagenicity assay.[4] However, subsequent in vivo testing revealed it to be non-

mutagenic.[5][6] In contrast, certain nitrosamine impurities, such as N-nitrosodimethylamine

(NDMA) and N-nitrosodiethylamine (NDEA), are classified as probable human carcinogens and

are subject to stringent control.[2][7] This guide will delve into the key differences between

these impurity classes.
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Chemical Structures and Formation
The chemical structures of losartan, losartan azide, and two common nitrosamine impurities

are presented below. Their formation is closely linked to the specific reagents and reaction

conditions employed during the synthesis of the losartan API.

Table 1: Chemical Structures of Losartan and Key Genotoxic Impurities

Compound Chemical Structure

Losartan

Losartan Azide5-[4'-[(5-(azidomethyl)-2-butyl-4-

chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-

yl]-1H-tetrazole

N-Nitrosodimethylamine (NDMA)

N-Nitrosodiethylamine (NDEA)

Formation Pathways
The formation of these impurities can be traced back to specific steps in the manufacturing

process. Understanding these pathways is crucial for developing effective control strategies.
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Simplified Formation Pathways of Losartan Impurities

Losartan Synthesis

Nitrosamine Formation

Losartan Cyano Intermediate LosartanTetrazole Ring Formation

Sodium Azide Losartan AzideSide Reaction

Secondary/Tertiary Amines

Nitrosamines (NDMA, NDEA)Nitrosation Reaction

Nitrosating Agents (e.g., Nitrites)

Click to download full resolution via product page

Caption: Formation pathways for azido and nitrosamine impurities.

Losartan azide can form as a byproduct during the synthesis of the tetrazole ring of losartan, a

process that often utilizes sodium azide.[8][9] Nitrosamine impurities, on the other hand, can be

generated when secondary or tertiary amines, which may be present as starting materials,

reagents, or degradation products, react with nitrosating agents under specific conditions.[10]

Genotoxicity and Regulatory Classification
The assessment of genotoxicity is a critical step in classifying and controlling pharmaceutical

impurities. The International Council for Harmonisation (ICH) M7 guideline provides a

framework for this process.[11][12][13]

Table 2: Comparison of Genotoxicity and Regulatory Status
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Feature Losartan Azide
Nitrosamine Impurities
(e.g., NDMA, NDEA)

Initial Genotoxicity Finding
Positive in bacterial

mutagenicity (Ames) test.[4]

Known mutagens and

carcinogens in multiple animal

studies.[7][10]

In Vivo Genotoxicity
Negative in the in vivo comet

assay.[6]

Considered potent in vivo

genotoxic carcinogens.[7]

ICH M7 Classification
Class 5: Non-mutagenic

impurity.[5][6]

Class 1: Known mutagenic

carcinogens, belonging to the

"cohort of concern" due to high

potency.[3]

Regulatory Control

Controlled as a non-mutagenic

impurity according to ICH

Q3A/B guidelines.[11][13][14]

Strict control to an acceptable

intake (AI) limit based on

carcinogenic potential.[2][15]

[16]

Acceptable Intake (AI) Limit

Governed by ICH Q3A/B

qualification thresholds

(typically much higher than for

mutagenic impurities).[3][11]

- NDMA: 96 ng/day- NDEA:

26.5 ng/day[1][2][15]

The key distinction lies in the results of follow-up in vivo studies for losartan azide. While the

initial in vitro Ames test indicated a potential for mutagenicity, the negative result in the more

physiologically relevant in vivo comet assay led to its reclassification as a non-mutagenic

impurity.[5][6] Consequently, it is controlled under the less stringent ICH Q3A/B guidelines.[11]

[13][14]

Nitrosamines, however, are well-established potent genotoxicants and are classified as

probable human carcinogens.[7][10] They fall into a special category of high-potency

mutagenic carcinogens known as the "cohort of concern" within the ICH M7 guideline,

necessitating very low acceptable intake limits.[3]
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Detailed and validated experimental protocols are essential for the accurate assessment of

genotoxic impurities. Below are outlines of the key assays used to evaluate losartan azide and

nitrosamines.

Bacterial Reverse Mutation Assay (Ames Test)
This in vitro assay is used to assess the potential of a substance to induce gene mutations.

Principle: The assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and

Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential

amino acid (e.g., histidine or tryptophan).[17][18] The bacteria are exposed to the test

substance, and the number of colonies that revert to a state of being able to synthesize the

amino acid is counted. A significant increase in the number of revertant colonies compared to a

control group indicates mutagenic potential.[17]

General Procedure:

Strain Preparation: Grow overnight cultures of the selected bacterial strains.

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 mix), which simulates the metabolic processes in the liver.[18]

Exposure: Mix the bacterial culture, the test substance at various concentrations, and either

the S9 mix or a buffer. This mixture is then combined with molten top agar and poured onto

minimal glucose agar plates.

Incubation: Incubate the plates for 48-72 hours at 37°C.

Scoring: Count the number of revertant colonies on each plate.

Analysis: A dose-dependent increase in revertant colonies, typically a two-fold or greater

increase over the negative control, is considered a positive result.

In Vivo Alkaline Comet Assay
This assay is used to detect DNA strand breaks in eukaryotic cells from animals exposed to a

test substance.[9][19][20]
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Principle: Individual cells from animal tissues are embedded in an agarose gel on a microscope

slide, lysed to remove cellular proteins, and then subjected to electrophoresis under alkaline

conditions. Damaged DNA, containing strand breaks, unwinds and migrates out of the nucleus

towards the anode, forming a "comet" shape. The amount of DNA in the comet tail is

proportional to the extent of DNA damage.[19]

General Procedure:

Animal Dosing: Administer the test substance to a suitable animal model (e.g., rats or mice)

at multiple dose levels, alongside a vehicle control and a positive control.

Tissue Collection: After a specified exposure time, euthanize the animals and collect the

target tissues (e.g., liver, kidney).

Cell Isolation: Prepare a single-cell suspension from the collected tissues.

Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a

microscope slide pre-coated with normal melting point agarose.

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and

proteins, leaving the DNA as "nucleoids."

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer

to unwind the DNA and then apply an electric field.

Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g.,

ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

Scoring: Analyze the images using specialized software to quantify the percentage of DNA in

the comet tail, which is a measure of DNA damage.
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Genotoxicity Testing Workflow for Pharmaceutical Impurities
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Ames Test
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Caption: Workflow for assessing the genotoxicity of impurities.
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The cases of losartan azide and nitrosamine impurities in losartan highlight the critical

importance of a thorough, multi-step approach to genotoxicity assessment. While an initial in

vitro test like the Ames assay is a crucial screening tool, in vivo follow-up studies are essential

for a comprehensive risk assessment.

Losartan azide, despite an initial positive Ames test, was ultimately classified as a non-

mutagenic impurity based on in vivo data, allowing for its control under standard ICH Q3A/B

guidelines. In stark contrast, nitrosamines are confirmed potent mutagenic carcinogens,

requiring stringent control to exceptionally low levels as mandated by the ICH M7 guideline. For

professionals in drug development and research, understanding these distinctions, the

underlying formation mechanisms, and the corresponding regulatory frameworks is paramount

to ensuring the safety and quality of pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. fda.gov [fda.gov]

2. ema.europa.eu [ema.europa.eu]

3. database.ich.org [database.ich.org]

4. Risk of the presence of mutagenic azido impurities in losartan active substance -
European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

5. journal.gnest.org [journal.gnest.org]

6. Losartan azide impurity confirmed as not an in vivo mutagen compound - Guidance,
Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]

7. Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled
Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors - PMC
[pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. mcgillradiobiology.ca [mcgillradiobiology.ca]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10830609?utm_src=pdf-body
https://www.benchchem.com/product/b10830609?utm_src=pdf-body
https://www.benchchem.com/product/b10830609?utm_src=pdf-custom-synthesis
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.ema.europa.eu/en/documents/other/appendix-1-acceptable-intakes-established-n-nitrosamines_en.xlsx
https://database.ich.org/sites/default/files/Q3A%28R2%29%20Guideline.pdf
https://www.edqm.eu/en/-/risk-of-the-presence-of-mutagenic-azido-impurities-in-losartan-active-substance
https://www.edqm.eu/en/-/risk-of-the-presence-of-mutagenic-azido-impurities-in-losartan-active-substance
https://journal.gnest.org/sites/default/files/Journal%20Papers/7_1_Andrzeje-331_17-26.pdf
https://nitrosamines.usp.org/t/losartan-azide-impurity-confirmed-as-not-an-in-vivo-mutagen-compound/2994
https://nitrosamines.usp.org/t/losartan-azide-impurity-confirmed-as-not-an-in-vivo-mutagen-compound/2994
https://pmc.ncbi.nlm.nih.gov/articles/PMC7221519/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7221519/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7221519/
https://www.researchgate.net/figure/Chemical-structure-of-four-examples-of-nitrosamines-N-nitrosodimethylamine-NDMA_fig2_355451061
http://www.mcgillradiobiology.ca/wp-content/uploads/2015/06/The-Comet-Assay-Experimental-Protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. trpma.org.tw [trpma.org.tw]

11. pubs.acs.org [pubs.acs.org]

12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

13. ema.europa.eu [ema.europa.eu]

14. FDA Releases New Acceptable Intake Levels for Nitrosamine Drug Substance-Related
Impurities | Exponent [exponent.com]

15. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for
Nitrosamines | Covington & Burling LLP [cov.com]

16. bulldog-bio.com [bulldog-bio.com]

17. Ames Test Protocol | AAT Bioquest [aatbio.com]

18. Recommendations for conducting the in vivo alkaline Comet assay. 4th International
Comet Assay Workshop - PubMed [pubmed.ncbi.nlm.nih.gov]

19. inotiv.com [inotiv.com]

20. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity
Assessment of Nanomaterials [frontiersin.org]

To cite this document: BenchChem. [A Comparative Guide to Losartan Azide and Other
Genotoxic Impurities in Losartan]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830609#losartan-azide-vs-other-losartan-
genotoxic-impurities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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